2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone
CAS No.:
Cat. No.: VC20015515
Molecular Formula: C19H19N5O2
Molecular Weight: 349.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H19N5O2 |
|---|---|
| Molecular Weight | 349.4 g/mol |
| IUPAC Name | 2-methyl-4-(4-pyridin-2-ylpiperazine-1-carbonyl)phthalazin-1-one |
| Standard InChI | InChI=1S/C19H19N5O2/c1-22-18(25)15-7-3-2-6-14(15)17(21-22)19(26)24-12-10-23(11-13-24)16-8-4-5-9-20-16/h2-9H,10-13H2,1H3 |
| Standard InChI Key | FJXRACGSAOOYHE-UHFFFAOYSA-N |
| Canonical SMILES | CN1C(=O)C2=CC=CC=C2C(=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4 |
Introduction
2-Methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone is a complex organic compound classified as a phthalazinone derivative. It features a unique molecular structure that includes a phthalazinone core, a methyl group, and a piperazino carbonyl group. This compound has garnered interest in medicinal chemistry due to its potential biological activities and applications in drug design.
Molecular Formula and Weight
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Molecular Formula: C_{16}H_{18}N_{4}O
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Molecular Weight: Approximately 298.34 g/mol
Structural Representation
The structural formula of 2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone can be depicted as follows:
textN | C1=C(C(=O)N2C(=C(C=C2)C(=N1)C)C)C | C
Synthesis
The synthesis of 2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone typically involves several steps:
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Reagents: Secondary amines, formaldehyde, acrylonitrile, and bases such as cyclohexyl magnesium chloride.
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Reaction Conditions: Controlled temperatures and specific solvents are crucial for optimizing yield and purity.
The synthesis process can be summarized in the following table:
| Step | Description | Reagents Used |
|---|---|---|
| 1 | Formation of the phthalazinone core | Phthalic anhydride, amine |
| 2 | Introduction of the piperazino group | Piperazine, carbonyl source |
| 3 | Methylation of the core | Methylating agent |
Mechanism of Action
The mechanism of action for this compound primarily involves its interaction with specific enzymes and receptors. The piperazino moiety enhances binding affinity to biological targets, which may lead to various therapeutic effects such as enzyme inhibition or receptor modulation.
Biological Activity
Research indicates that modifications to the core structure can significantly influence both physical properties and biological activity. Some potential biological activities include:
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Antimicrobial effects
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Anticancer properties
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Modulation of neurotransmitter pathways
Applications in Medicinal Chemistry
Due to its unique structure, 2-methyl-4-{[4-(2-pyridyl)piperazino]carbonyl}-1(2H)-phthalazinone has potential applications in:
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Drug development targeting specific diseases
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Research on enzyme inhibitors
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Studies involving receptor-ligand interactions
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